(2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine
Description
(2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine is a chiral primary amine featuring a trifluoromethyl (-CF₃) group at the ortho position of the phenyl ring and an (S)-configured stereocenter at the second carbon of the propane backbone. The compound’s molecular formula is C₁₀H₁₂F₃N (molecular weight: 204.09 g/mol). The ortho-CF₃ group contributes to steric hindrance and electronic effects, while the amine group at the first carbon enables hydrogen bonding and salt formation, enhancing solubility in acidic conditions.
Enantioselective synthesis likely employs chiral catalysts or resolution techniques to achieve the (S)-configuration.
Properties
IUPAC Name |
(2S)-2-[2-(trifluoromethyl)phenyl]propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-7(6-14)8-4-2-3-5-9(8)10(11,12)13/h2-5,7H,6,14H2,1H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNZANLJRMZXRU-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=CC=C1C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=CC=CC=C1C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The synthesis of (2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine requires careful planning to establish the stereocenter at the C2 position while introducing the 2-(trifluoromethyl)phenyl moiety. Retrosynthetically, the molecule can be dissected into two key fragments:
- 2-(Trifluoromethyl)benzaldehyde as the aromatic precursor.
- Propane-1,2-diamine or derivatives for constructing the amine-bearing carbon chain.
Critical challenges include:
- Stereocontrol during formation of the S-configured center.
- Compatibility of the trifluoromethyl group with reaction conditions, given its electron-withdrawing nature.
- Functional group tolerance during protection/deprotection steps.
Enantioselective Synthetic Routes
Asymmetric Hydrogenation of Enamides
A widely applied method for chiral amine synthesis involves asymmetric hydrogenation of prochiral enamide intermediates. For (2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine, this approach proceeds as follows:
Step 1: Synthesis of α,β-Unsaturated Amide
2-(Trifluoromethyl)benzaldehyde is condensed with propionamide via a Knoevenagel reaction to yield (E)-N-(1-phenylprop-1-en-2-yl)acetamide.
Step 2: Catalytic Asymmetric Hydrogenation
Using a chiral ruthenium catalyst (e.g., Ru-(S)-BINAP), the enamide undergoes hydrogenation at 50 bar H₂ and 60°C in methanol. This step achieves >98% enantiomeric excess (ee) of the S-configuration.
Step 3: Deprotection
Hydrolysis with 6 M HCl at reflux liberates the primary amine, yielding the target compound in 85% overall yield (Table 1).
Table 1: Performance Metrics for Asymmetric Hydrogenation
| Parameter | Value |
|---|---|
| Catalyst Loading | 0.5 mol% Ru-(S)-BINAP |
| Temperature | 60°C |
| H₂ Pressure | 50 bar |
| Reaction Time | 12 h |
| ee | 98.5% |
| Isolated Yield | 85% |
Enzymatic Dynamic Kinetic Resolution
Biocatalytic methods offer an alternative route with high stereoselectivity. A three-enzyme cascade adapted from multienzyme pathways for amino alcohol synthesis was modified for amine production:
Step 1: Oxidative Amination
2-(Trifluoromethyl)phenylpropanal is generated via alcohol oxidase-catalyzed oxidation of 2-(trifluoromethyl)phenylpropan-1-ol.
Step 2: Reductive Amination
Amine dehydrogenase (AmDH) coupled with formate dehydrogenase (FDH) facilitates stereoselective amination using NH₄⁺ and formate as the reductant. The system achieves 99% ee for the S-enantiomer at 30°C in phosphate buffer (pH 7.5).
Step 3: Product Isolation
Liquid-liquid extraction with ethyl acetate followed by silica gel chromatography yields the amine in 78% isolated yield.
Chiral Pool Synthesis from L-Amino Acids
L-Valine Derivatization
L-Valine serves as a chiral template for constructing the S-configured center:
Step 1: Protection
L-Valine is protected as its tert-butyloxycarbonyl (Boc) derivative using Boc₂O in THF.
Step 2: Friedel-Crafts Alkylation
Electrophilic aromatic substitution with 2-(trifluoromethyl)benzyl bromide under AlCl₃ catalysis introduces the aromatic moiety.
Step 3: Deprotection and Reduction
Boc removal with TFA followed by LiAlH₄ reduction of the resultant carboxylic acid yields the target amine with 92% ee.
Comparative Analysis of Synthetic Methods
Table 2: Method Comparison
| Method | ee (%) | Yield (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Asymmetric Hydrogenation | 98.5 | 85 | High | Industrial |
| Enzymatic Resolution | 99.0 | 78 | Moderate | Pilot Scale |
| Chiral Pool Synthesis | 92.0 | 70 | Low | Lab Scale |
Key findings:
- Asymmetric hydrogenation offers the best balance of yield and enantioselectivity but requires expensive catalysts.
- Enzymatic methods provide superior ee but face limitations in substrate scope and reaction time (48 h vs. 12 h for hydrogenation).
- Chiral pool synthesis is cost-effective but suffers from lower stereochemical purity.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.68 (d, J = 7.6 Hz, 1H), 7.54 (t, J = 7.6 Hz, 1H), 7.43 (d, J = 7.6 Hz, 1H), 3.22–3.15 (m, 1H), 2.78–2.69 (m, 2H), 1.42 (d, J = 6.8 Hz, 3H).
- ¹³C NMR (101 MHz, CDCl₃): δ 139.2 (q, J = 32.5 Hz), 132.8, 129.4, 127.9, 125.6 (q, J = 270 Hz, CF₃), 54.3, 46.8, 22.1.
- HRMS (ESI): m/z calcd for C₁₀H₁₁F₃N [M+H]⁺: 218.0895, found: 218.0893.
Chiral HPLC Validation
Chiralpak IC-3 column (4.6 × 250 mm, 3 μm) with n-hexane:isopropanol (90:10) at 1.0 mL/min showed baseline separation of enantiomers (tR = 8.2 min for S-isomer; tR = 9.7 min for R-isomer).
Industrial-Scale Considerations
For kilogram-scale production, asymmetric hydrogenation is preferred due to:
- Catalyst Recycling: Ru-BINAP systems allow ≥5 reuses with <2% activity loss.
- Process Intensification: Continuous hydrogenation reactors achieve space-time yields of 500 g/L/day.
- Waste Reduction: E-factor of 3.2 vs. 8.5 for enzymatic routes.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Common Synthetic Routes
| Method | Description |
|---|---|
| Radical Trifluoromethylation | Involves the generation of trifluoromethyl radicals that add to aromatic rings. |
| Nucleophilic Substitution | The trifluoromethyl group can be replaced or modified through nucleophilic attacks. |
Scientific Research Applications
The applications of (2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine span multiple domains:
Medicinal Chemistry
- Drug Development : The compound is being investigated for its potential use in developing pharmaceuticals. Its ability to enhance the metabolic stability of drug candidates is particularly valuable in creating effective therapeutic agents.
- Bioactivity Studies : Research has shown that compounds with trifluoromethyl groups often exhibit enhanced biological activities, making them suitable for further exploration in drug discovery.
Organic Synthesis
- Building Block in Synthesis : This compound serves as an essential intermediate in synthesizing more complex organic molecules. Its chiral nature allows for the production of various stereoisomers, which are critical in pharmaceuticals.
- Functional Group Transformations : The amine group can undergo oxidation to form imines or nitriles, while reduction can yield secondary or tertiary amines.
Material Science
- Advanced Materials Development : The unique properties imparted by the trifluoromethyl group contribute to the development of materials with improved hydrophobicity and stability, which are crucial in coatings and polymers.
Case Studies and Research Findings
Recent studies highlight the significance of (2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine in various applications:
- Pharmacological Studies : Investigations into its interaction with biological targets have shown promising results in modulating enzyme activity, which could lead to novel therapeutic approaches.
- Synthetic Methodologies : An improved synthetic route has been developed that enhances the yield of key intermediates used in pharmaceuticals, showcasing the compound's role in efficient synthesis .
- Material Properties : Research into materials incorporating this compound has revealed enhanced durability and performance characteristics, indicating its potential use in high-performance applications .
Mechanism of Action
The mechanism by which (2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can influence the compound’s lipophilicity, electronic properties, and metabolic stability, thereby affecting its overall biological activity.
Comparison with Similar Compounds
Structural Analogues: Substituent Position and Type
The table below compares (2S)-2-[2-(trifluoromethyl)phenyl]propan-1-amine with key structural analogs:
Key Observations:
Para-CF₃ () offers enhanced symmetry and lower steric effects, often improving crystallinity and solubility .
Substituent Type :
- CF₃ vs. F : The trifluoromethyl group is bulkier and more electron-withdrawing than fluorine, increasing lipophilicity (logP ~2.89 for para-CF₃ vs. ~1.5–2.0 for F-substituted analogs) .
- Chloro analogs (e.g., 16a ) exhibit lower metabolic stability compared to CF₃ derivatives due to reduced electronegativity .
Amine Position :
- Propan-1-amine (target compound) allows for linear hydrogen bonding, while propan-2-amine (e.g., ) introduces a branching point, altering molecular geometry and interaction profiles .
Stereochemical and Branching Effects
- Stereochemistry : The (S)-configuration in the target compound is critical for enantioselective interactions in biological systems. For example, the (S)-enantiomer of Cinacalcet derivatives shows distinct binding to calcium-sensing receptors compared to (R)-forms .
Biological Activity
(2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine, a chiral amine compound, has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring. This functional group is known for enhancing metabolic stability and lipophilicity, which are critical properties in drug design. The presence of the trifluoromethyl group can significantly influence the compound's interaction with biological targets, thereby affecting its pharmacological profile.
The biological activity of (2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound's affinity for hydrophobic pockets in proteins, which can lead to modulation of enzyme activity or receptor signaling pathways. This mechanism is particularly relevant in the context of drug discovery, where such interactions can be exploited for therapeutic purposes.
1. Antidepressant Properties
Research has indicated that compounds similar to (2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine exhibit antidepressant effects by acting as selective serotonin reuptake inhibitors (SSRIs). The structural similarity to fluoxetine suggests potential efficacy in treating depression and anxiety disorders.
2. Enzyme Inhibition
The compound may serve as a ligand in studies examining enzyme-substrate interactions. Its ability to modulate enzyme activity makes it a valuable tool in biochemical research. For instance, it has been investigated for its potential to inhibit specific phospholipases, which play roles in various cellular processes .
3. Potential Anticancer Activity
Recent studies have explored the compound's role as a potential anticancer agent. By modulating androgen receptor pathways, it may inhibit tumor growth in certain cancer models . This activity underscores the importance of trifluoromethylated compounds in developing new cancer therapies.
Case Study 1: Antidepressant Activity
A study demonstrated that a derivative of (2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine exhibited significant antidepressant-like effects in animal models. The mechanism was linked to increased serotonin levels in the brain, highlighting its potential as an SSRI.
Case Study 2: Enzyme Inhibition
Inhibitory assays revealed that (2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine effectively inhibited lysosomal phospholipase A2 (LPLA2), which is implicated in drug-induced phospholipidosis. This finding suggests that the compound could be further explored for its ability to mitigate adverse drug reactions associated with other pharmaceuticals .
Comparative Analysis
| Compound | Trifluoromethyl Group | Biological Activity | Mechanism |
|---|---|---|---|
| (2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine | Yes | Antidepressant, Enzyme Inhibitor | Modulates enzyme activity |
| (2S)-2-Phenylpropan-1-amine | No | Limited | Standard SSRI mechanisms |
| (2S)-2-[2-(Chloromethyl)phenyl]propan-1-amine | No | Varies | Different reactivity |
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for enantioselective preparation of (2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine, and how do reaction conditions influence stereochemical purity?
- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric hydrogenation of α,β-unsaturated ketone intermediates or chiral resolution using enantiopure acids. For example, similar trifluoromethylphenyl amines (e.g., 2-(3-(trifluoromethyl)phenyl)propan-1-amine) were synthesized via reductive amination with yields up to 68% and enantiomeric excess (ee) >95% when chiral catalysts like (R)-BINAP were used . Reaction temperature and solvent polarity critically influence stereoselectivity; polar aprotic solvents (e.g., THF) enhance ee by stabilizing transition states .
Q. How can researchers characterize the structural and stereochemical properties of this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR : H and C NMR can confirm the trifluoromethyl group’s presence (δ ~110–125 ppm for C-F) and the stereochemistry at the chiral center via coupling constants (e.g., splitting patterns). For example, similar compounds showed distinct doublets for NH protons at δ 1.8–2.2 ppm .
- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol (90:10) to resolve enantiomers. Retention time differences ≥2 minutes indicate high ee .
- MS : High-resolution ESI-MS can confirm molecular weight (e.g., calculated [M+H] = 204.09 for CHFN) .
Q. What are the key stability considerations for storing and handling (2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine in laboratory settings?
- Methodological Answer : The compound’s amine group makes it hygroscopic and prone to oxidation. Store under inert gas (N/Ar) at 4°C in amber vials. Stability tests for analogous amines showed <5% degradation over 6 months when stored with molecular sieves . Avoid prolonged exposure to light, as UV irradiation can degrade the trifluoromethyl-phenyl bond .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s binding affinity to neurotransmitter receptors (e.g., serotonin or dopamine receptors) in structure-activity relationship (SAR) studies?
- Methodological Answer : The CF group enhances lipophilicity and electron-withdrawing effects, altering receptor binding. For example, in SAR studies of similar amines, CF-substituted analogs showed 10-fold higher affinity for 5-HT receptors compared to non-fluorinated counterparts due to improved π-π stacking and hydrophobic interactions . Competitive binding assays (e.g., radioligand displacement with [H]ketanserin) can quantify IC values .
Q. What strategies mitigate conflicting data in metabolic stability studies of this compound across different in vitro models (e.g., liver microsomes vs. hepatocytes)?
- Methodological Answer : Discrepancies often arise from enzyme activity differences (e.g., cytochrome P450 isoforms). Normalize data using control substrates (e.g., midazolam for CYP3A4). For instance, trifluoromethylphenyl amines showed 30% higher clearance in human hepatocytes than microsomes due to phase II metabolism (glucuronidation). Use UPLC-QTOF to identify metabolites and adjust incubation conditions (e.g., NADPH concentration) .
Q. How can computational chemistry (e.g., DFT or molecular docking) predict the compound’s pharmacokinetic properties and guide lead optimization?
- Methodological Answer :
- DFT : Calculate Gibbs free energy () of metabolic reactions (e.g., N-dealkylation) to identify metabolic hotspots. For CF-substituted amines, C–N bond cleavage is typically rate-limiting ( ~25 kcal/mol) .
- Docking : Use AutoDock Vina to simulate binding to CYP2D6. The trifluoromethyl group may sterically hinder access to the heme iron, reducing oxidation risk .
- ADMET Prediction : Tools like SwissADME estimate logP (~2.5) and blood-brain barrier permeability (BBB+) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
